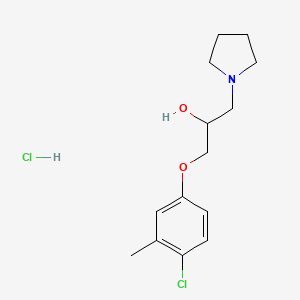

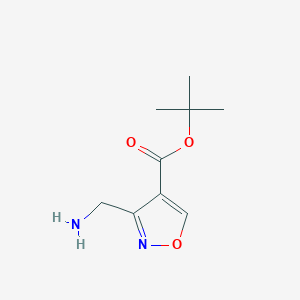

![molecular formula C8H5F2NO2 B2904433 6,7-二氟-2h-苯并[b][1,4]噁嗪-3(4h)-酮 CAS No. 865106-46-3](/img/structure/B2904433.png)

6,7-二氟-2h-苯并[b][1,4]噁嗪-3(4h)-酮

描述

Benzo[b][1,4]oxazin-3(4h)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride, involves the reaction of paraformaldehyde and 2-aminoethanol . Another method for synthesizing related compounds involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazines can undergo polymerization reactions to form polybenzoxazines, a type of phenolic resin . These reactions can be studied using differential scanning calorimetry (DSC) and FT-IR .Physical And Chemical Properties Analysis

Polybenzoxazines, which can be synthesized from benzoxazines, have attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also exhibit good thermal stability .科学研究应用

合成和抗菌活性

研究人员合成了苯并[b][1,4]噁嗪-3(4H)-酮的衍生物,包括那些具有氟取代的衍生物,以评估它们对一系列革兰氏阳性、革兰氏阴性细菌和真菌的抗菌活性。这些化合物对测试的微生物表现出显着的效力,氟原子在增强抗菌性能中起着至关重要的作用。这表明基于该化合物的结构修饰设计抗菌剂的潜力 (Fang 等人,2011)。

连续流合成

关键的 1,4-苯并噁嗪酮中间体的连续流合成展示了一种创新的方法来克服与某些中间体不稳定性相关的挑战。该方法提供了一种更安全、可扩展且高效的合成途径,突出了该化合物在促进新的合成方法开发中的作用 (Cantillo 等人,2017)。

新型荧光探针的开发

用于检测活性氧 (ROS) 的新型荧光探针的开发展示了衍生物在生物和化学研究中的另一个应用。这些基于苯并[b][1,4]噁嗪-3(4h)-酮结构修饰的探针,允许可靠地检测和区分特定的 ROS 物种,为研究氧化应激和相关的生物过程提供了有价值的工具 (Setsukinai 等人,2003)。

抗结核和抗癌活性

将衍生物探索为潜在的抗结核和抗癌剂反映了该化合物在药物化学中的重要性。结构修饰导致了鉴定出对结核分枝杆菌和各种癌细胞系具有良好活性的衍生物,说明了这些化合物在应对全球健康挑战中的治疗潜力 (Kim 等人,2009; Segura-Quezada 等人,2022)。

作用机制

Target of Action

The primary target of 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is CDK5/P25 kinase . This kinase plays a crucial role in cell cycle regulation and is often associated with various types of cancer .

Mode of Action

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one interacts with CDK5/P25 kinase, inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to the prevention of cell proliferation .

Biochemical Pathways

The compound’s action on CDK5/P25 kinase affects the cell cycle regulation pathway . By inhibiting this kinase, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Result of Action

The inhibition of CDK5/P25 kinase by 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one results in antiproliferative effects . This means the compound can prevent or reduce the proliferation of cancer cells, making it a potential candidate for cancer treatment .

未来方向

属性

IUPAC Name |

6,7-difluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHKQSSFLPKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865106-46-3 | |

| Record name | 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2904361.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide](/img/structure/B2904362.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2904365.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2904366.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904367.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)